2,5-Bis(phosphono)thiophene
Description
Significance of Thiophene (B33073) Derivatives in Contemporary Chemical Sciences
Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, valued for their versatile applications across a multitude of scientific disciplines. nih.govacs.org Structurally resembling benzene, the thiophene ring possesses a π-electron system that imparts aromaticity and electronic conductivity, making it a fundamental building block in materials science. youtube.com Thiophene-based polymers, such as polythiophenes, are renowned for their use in organic electronics, including organic field-effect transistors (OFETs), light-emitting diodes (OLEDs), and photovoltaic cells. acs.orgtandfonline.com
In medicinal chemistry, the thiophene nucleus is considered a "privileged scaffold," meaning it is a recurring motif in a wide range of biologically active compounds and approved drugs. nih.gov Its ability to act as a bioisostere for a phenyl ring allows for the fine-tuning of a drug candidate's physicochemical properties, often improving absorption, distribution, metabolism, and excretion (ADME) profiles. Thiophene derivatives have demonstrated a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov
Fundamental Importance of Phosphonate (B1237965) Functionalities in Molecular Design and Materials Science
Phosphonate groups (-PO(OH)₂), and their corresponding esters, are of paramount importance in both medicinal chemistry and materials science. beilstein-journals.orgmdpi.com As structural analogues of phosphates, phosphonates are metabolically stable due to the replacement of a labile P-O-C bond with a robust P-C bond. chemicalbook.com This stability makes them excellent candidates for drug design, where they are often employed as enzyme inhibitors, antiviral agents, and bone-targeting agents due to the high affinity of the phosphonic acid moiety for calcium ions in the bone matrix. mdpi.comnih.gov
In materials science, the phosphonic acid group is a powerful and versatile functional handle. beilstein-journals.org Its three oxygen atoms can form strong coordinate bonds with a wide range of metal ions, making phosphonate-functionalized molecules exceptional linkers for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. nih.govresearchgate.net These materials are of intense interest for applications in gas storage, separation, and catalysis. youtube.com Furthermore, the high polarity and strong binding affinity of phosphonic acids to metal oxide surfaces make them ideal for creating highly ordered self-assembled monolayers (SAMs), a critical technology in surface functionalization and the fabrication of nanoscale electronic devices. acs.orgbeilstein-journals.org
Overview of Scholarly Research Trajectories for 2,5-Bis(phosphono)thiophene
While the individual chemistries of thiophenes and phosphonates are extensively documented, dedicated research on the specific compound this compound is more specialized. Scholarly work points towards its synthesis from a dialkyl phosphonate precursor. beilstein-journals.org Specifically, the preparation of thiophene diphosphonic acid from its corresponding diethylphosphonate ester using McKenna's method has been cited as a viable synthetic route, which is often preferred for sensitive heterocyclic compounds. beilstein-journals.org
The primary research interest in this compound stems from its potential as a bifunctional building block. The combination of an electronically active thiophene core with two strong, multitopic metal-binding phosphonic acid groups makes it a highly attractive candidate for creating novel, well-defined supramolecular structures and functional materials. Research trajectories are therefore projected towards its application as an organic linker in the synthesis of new MOFs with potentially interesting electronic or catalytic properties and its use in forming self-assembled monolayers on conductive or semiconductive surfaces for applications in organic electronics. acs.orgresearchgate.net
Chemical and Physical Properties
The properties of this compound are dictated by its unique molecular structure, combining a heterocyclic aromatic system with two highly polar, acidic functional groups.
| Property | Value | Source |
| Molecular Formula | C₄H₆O₆P₂S | nih.gov |
| Molecular Weight | 244.09 g/mol | nih.gov |
| CAS Number | 1365808-98-5 | nih.gov |
| Computed XLogP3 | -1.7 | researchgate.net |
| Hydrogen Bond Donor Count | 4 | researchgate.net |
| Hydrogen Bond Acceptor Count | 7 | researchgate.net |
| Acidity (pKa) | Expected to have two pKa values: pKa1 ≈ 1-2 and pKa2 ≈ 5-7 | researchgate.net |
| Appearance | Expected to be a solid at room temperature | |
| Solubility | Expected to be soluble in polar solvents like water, especially under basic conditions |
Synthesis and Characterization
The synthesis of this compound is typically achieved through a multi-step process starting from a suitable thiophene precursor.
Synthesis
A common and logical synthetic pathway involves two key transformations: the formation of a phosphonate ester followed by its hydrolysis to the diacid.
Arbuzov Reaction: The precursor, a dialkyl 2,5-thiophenediphosphonate, can be synthesized via the Michaelis-Arbuzov reaction. This involves reacting 2,5-dihalothiophene (e.g., 2,5-dibromothiophene) with a trialkyl phosphite (B83602) (e.g., triethyl phosphite). researchgate.net This well-established reaction forms the stable carbon-phosphorus bond.
Hydrolysis of the Phosphonate Ester: The conversion of the dialkyl 2,5-thiophenediphosphonate to this compound requires the cleavage of the two ester groups on each phosphorus atom. Several methods are available for this dealkylation:
Acid Hydrolysis: A general and widely used method is refluxing the phosphonate ester in concentrated hydrochloric acid (HCl). beilstein-journals.orgnih.gov The excess acid and water are then removed by distillation.
McKenna's Method: For substrates that may be sensitive to harsh acidic conditions, McKenna's method provides a milder alternative. beilstein-journals.org This procedure involves reacting the phosphonate ester with bromotrimethylsilane (B50905) (TMSBr), which generates a silylated phosphonate intermediate. This intermediate is then readily hydrolyzed to the phosphonic acid upon the addition of a protic solvent like methanol (B129727) or water. beilstein-journals.org This method is noted to be suitable for preparing heterocyclic phosphonic acids, including thiophene diphosphonic acid. beilstein-journals.org
Characterization
The successful synthesis and purity of this compound would be confirmed using a suite of standard spectroscopic techniques:
NMR Spectroscopy: Nuclear Magnetic Resonance is a critical tool. ¹H NMR would show the characteristic signals for the protons on the thiophene ring. ¹³C NMR would confirm the carbon skeleton. Crucially, ³¹P NMR spectroscopy would show a characteristic signal confirming the presence of the phosphonate phosphorus atoms, distinguishing it clearly from any starting materials or phosphate (B84403) impurities. nih.govmdpi.com
Infrared (IR) Spectroscopy: FT-IR spectroscopy would be used to identify the key functional groups. The spectrum would be expected to show broad absorptions corresponding to the O-H stretching of the phosphonic acid groups, a strong P=O stretching vibration, and characteristic peaks for the C-H and C-S bonds of the thiophene ring. ajchem-a.com
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound, matching the expected value of 244.09 g/mol . nih.gov
Applications in Advanced Materials and Coordination Chemistry
While specific, large-scale applications of this compound are still an emerging area of research, its molecular structure makes it a highly promising candidate for several advanced applications.
Organic Linkers for Metal-Organic Frameworks (MOFs)
The most evident application is as a multitopic organic linker for the synthesis of Metal-Organic Frameworks (MOFs). youtube.com The two phosphonic acid groups provide strong, tridentate binding sites for metal ions. researchgate.net This allows this compound to connect inorganic metal clusters into extended, crystalline, and often porous networks. Compared to more common carboxylate linkers, phosphonate linkers can form stronger bonds with certain metal centers (especially trivalent and tetravalent metals like Hf(IV) or Zr(IV)), leading to MOFs with enhanced thermal and chemical stability. researchgate.netnih.gov The presence of the sulfur-containing, electronically active thiophene ring within the MOF structure could impart novel catalytic or electronic properties to the resulting framework.
Surface Modification and Self-Assembled Monolayers (SAMs)
The strong affinity of phosphonic acids for metal oxide surfaces (e.g., aluminum oxide, titanium dioxide, indium tin oxide) makes this compound an ideal molecule for surface functionalization. It can be used to form highly ordered, self-assembled monolayers (SAMs) on these substrates. acs.org This capability is central to the development of advanced electronic devices. By forming a monolayer on a semiconductor or gate dielectric surface, it is possible to precisely control the interfacial properties. In the context of organic electronics, oligomers or polymers incorporating the this compound unit could be used to fabricate Self-Assembled Monolayer Field-Effect Transistors (SAMFETs), where the charge-transporting layer is a single, well-ordered molecular layer. acs.org
Structure
3D Structure
Properties
Molecular Formula |
C4H6O6P2S |
|---|---|
Molecular Weight |
244.10 g/mol |
IUPAC Name |
(5-phosphonothiophen-2-yl)phosphonic acid |
InChI |
InChI=1S/C4H6O6P2S/c5-11(6,7)3-1-2-4(13-3)12(8,9)10/h1-2H,(H2,5,6,7)(H2,8,9,10) |
InChI Key |
PMNMXBMVYDORNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)P(=O)(O)O)P(=O)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Bis Phosphono Thiophene and Its Academic Derivatives
Direct Phosphorylation Strategies for the Thiophene (B33073) Core
Direct phosphorylation involves the direct conversion of the thiophene ring's C-H bonds to C-P bonds, offering an atom-economical route to the desired products. This strategy is a primary approach for creating phosphorus-containing heterocycles. beilstein-journals.orgrsc.org
Mechanistic Studies on C-H Bond Activation and Functionalization
The direct functionalization of thiophene's C-H bonds relies on sophisticated mechanistic pathways, often facilitated by transition metal catalysts. The inherent electron-rich nature of the thiophene ring makes it susceptible to electrophilic attack, a key feature exploited in these reactions. One proposed mechanism for C-H bond cleavage on electron-rich heteroarenes like thiophene is the electrophilic concerted metalation-deprotonation (eCMD) pathway. organic-chemistry.org In this model, a metal catalyst, often a palladium(II) species, interacts with the thiophene ring, leading to a concerted step where the metal center bonds to the carbon atom while a basic ligand on the metal complex abstracts a proton. organic-chemistry.org
Electrochemical Approaches in Thiophene Phosphorylation
Electrochemical synthesis has emerged as a powerful and sustainable method for direct C-H phosphorylation, replacing chemical oxidants with electricity. organic-chemistry.orgpharmaguideline.com This approach has been successfully applied to thiophene and its derivatives to yield phosphorylated products. nih.govrsc.org
A notable example is the manganese(II)/(III)-induced electrochemical C-H/P-H dehydrogenative cross-coupling. rsc.org This reaction couples thiophene derivatives with diphenyl phosphine (B1218219) oxides in an undivided electrolytic cell. nih.govrsc.org A key advantage of this method is the ability to control the degree of phosphorylation; by adjusting the ratio of the thiophene substrate to the phosphine oxide, researchers can selectively isolate both mono- and di-phosphorylated products. nih.govrsc.org The proposed mechanism involves the anodic oxidation of the Mn(II) catalyst to a more reactive Mn(III) species. This Mn(III) intermediate then reacts with the phosphine oxide and subsequently with the thiophene ring to form the new C-P bond, regenerating the Mn(II) catalyst in the process. rsc.org Rhodium(III) catalysts have also been employed in similar electrochemical C-H phosphorylation reactions under galvanostatic conditions. nih.govrsc.org Furthermore, this electrochemical strategy has been extended to the post-functionalization of polymer chains, where phosphonate (B1237965) groups are selectively introduced onto the thiophene units of conjugated copolymers. nih.gov
Interactive Table: Electrochemical C-H Phosphorylation of Thiophene Derivatives
| Catalyst System | Phosphorus Source | Key Conditions | Product Type | Reference |
|---|---|---|---|---|
| Mn(II)/Mn(III) | Diphenyl phosphine oxides | Undivided cell, varying substrate proportions | Mono- and diphosphorylation | nih.gov, rsc.org |
| Rh(III) | Ph₂P(O)H | Undivided electrolyzer, galvanostatic, 65°C | Arylphosphine oxide | nih.gov, rsc.org |
| None (direct) | Trialkyl phosphites | Undivided cell, 2,6-lutidine | Polymer phosphonylation | nih.gov |
Multi-Step Synthetic Routes from Thiophene Precursors
When direct phosphorylation is not feasible or desired, multi-step sequences starting from functionalized thiophenes provide reliable alternatives. These routes leverage well-established organometallic and phosphorylation reactions.
Utilization of Halogenated Thiophene Intermediates
The use of 2,5-dihalothiophenes as precursors is a common strategy in thiophene chemistry. The carbon-halogen bond provides a reactive handle for cross-coupling reactions to form C-P bonds. Palladium-catalyzed C-P bond-forming reactions, such as the Hirao reaction, are well-suited for this purpose. nih.gov This methodology typically involves coupling an aryl halide or sulfonate with a P(O)H compound, such as a dialkyl phosphite (B83602) or a secondary phosphine oxide. pharmaguideline.comnih.gov
In a typical synthetic plan, 2,5-dibromothiophene (B18171) or 2,5-diiodothiophene (B186504) would be reacted with a dialkyl phosphite in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and a suitable base. beilstein-journals.orgnih.gov The reaction yields a dialkyl 2,5-bis(phosphono)thiophene derivative. The efficiency of such couplings can often be enhanced by additives like iodide salts. nih.gov This approach is versatile, tolerating a wide range of functional groups and allowing for the construction of various aryl phosphonates and phosphine oxides. pharmaguideline.comnih.gov
Interactive Table: Generalized Conditions for Palladium-Catalyzed C-P Coupling
| Thiophene Substrate | Phosphorus Reagent | Catalyst/Ligand | Base | Typical Product | Reference |
|---|---|---|---|---|---|
| 2,5-Dihalothiophene | Dialkyl phosphite | Pd(OAc)₂ or Pd(PPh₃)₄ / Phosphine Ligand | KOAc, Cs₂CO₃, etc. | Tetraalkyl thiophene-2,5-bis(phosphonate) | beilstein-journals.org, nih.gov, pharmaguideline.com |
| 2,5-Dihalothiophene | Secondary phosphine oxide | Pd(OAc)₂ or Pd(PPh₃)₄ / Phosphine Ligand | KOAc, Cs₂CO₃, etc. | Thiophene-2,5-bis(phosphine oxide) | nih.gov, pharmaguideline.com |
Derivatization of Hydroxymethylthiophene Scaffolds via Arbuzov-Type Reactions
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, widely used for creating carbon-phosphorus bonds by reacting a trialkyl phosphite with an alkyl halide. researchgate.net This reaction can be applied to thiophene derivatives, particularly those derived from 2,5-bis(hydroxymethyl)thiophene.
In this multi-step approach, the hydroxymethyl groups are first converted to a better leaving group, typically a halide, to produce a substrate like 2,5-bis(bromomethyl)thiophene. This di-halogenated intermediate then undergoes a double Michaelis-Arbuzov reaction with a trivalent phosphorus ester, such as a trialkyl phosphite. The reaction proceeds via nucleophilic attack of the phosphorus on the electrophilic benzylic-type carbon, displacing the bromide and forming a phosphonium (B103445) salt intermediate. A subsequent dealkylation step, where the displaced bromide ion attacks one of the ester alkyl groups, yields the final phosphonate ester and an alkyl halide byproduct. researchgate.net This method has been successfully used to synthesize derivatives like 2,5-bis[(dialkoxyphosphinoyl)methyl]thiophenes.
Phosphono-Grignard Reagent Applications in Thiophene Functionalization
An alternative nucleophilic approach involves the use of pre-formed phosphono-Grignard reagents. These organometallic species act as nucleophiles, attacking an electrophilic carbon center to form a C-P bond.
This strategy has been employed for the synthesis of 2,5-bis(phosphinoylmethyl)thiophene derivatives. The synthesis begins with the same electrophilic precursor used in the Arbuzov route, 2,5-bis(bromomethyl)thiophene. This substrate is then treated with a phosphono-Grignard reagent, such as (dialkylphosphinoyl)magnesium bromide ((R)₂P(O)MgBr). The Grignard reagent, prepared from the corresponding secondary phosphine oxide, attacks the carbon bearing the bromine atom, leading to the formation of the C-P bond and displacement of the bromide ion. This method was reported as a more convenient route for certain derivatives, such as those with bulky alkyl groups on the phosphorus atom.
Catalytic Advancements in this compound Synthesis
Recent progress in catalysis has significantly improved the accessibility of aryl phosphonates, including those based on a thiophene scaffold. These advancements encompass metal-catalyzed cross-coupling, asymmetric organocatalysis, and the integration of green chemistry principles.
The formation of a carbon-phosphorus bond is effectively achieved through metal-catalyzed cross-coupling reactions. The Hirao reaction, a palladium- or nickel-catalyzed coupling of aryl halides with H-phosphonates and related P(O)H compounds, stands out as a common and effective method for creating arylphosphonates. nih.govresearchgate.net This reaction is an alternative to the traditional Arbuzov reaction, often proceeding under milder conditions with better yields. nih.gov
Catalytic systems for the Hirao reaction typically involve a palladium or nickel source. Palladium catalysts such as Pd(OAc)₂, Pd(PPh₃)₄, and [PdCl₂(PPh₃)₂] are frequently used, often in combination with phosphine ligands like triphenylphosphine (B44618) (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf). researchgate.net Nickel catalysts, for instance NiCl₂, have also proven effective for the phosphonylation of bromoarenes. nih.govresearchgate.net The reaction is applicable to a range of substrates, including heterocyclic halides like bromothiophenes, making it a viable route for the synthesis of thiophene phosphonates. nih.gov For example, 3-phosphonothiophene has been synthesized from 3-bromothiophene (B43185) and diethyl phosphite using a Pd(OAc)₂/dppf catalyst system. researchgate.net Electrochemical approaches, sometimes catalyzed by metals like manganese or rhodium, represent a newer frontier for the C-H phosphorylation of thiophene derivatives. frontiersin.orgnih.gov
| Catalyst | Ligand | Substrate | Phosphorus Source | Base/Additive | Solvent | Key Feature | Reference |
|---|---|---|---|---|---|---|---|
| Pd(OAc)₂ | dppf | 3-Bromothiophene | Diethyl phosphite | NaOAc | THF | Synthesis of a heterocyclic phosphonate. | researchgate.net |
| NiCl₂ | None | Bromoarenes | Dialkyl phosphites | Et₃N | N/A (MW) | Phosphine-ligand-free conditions under microwave irradiation. | researchgate.net |
| Pd(PPh₃)₄ | N/A | Aryl halides | Dialkyl phosphites | Et₃N | N/A (MW) | Microwave-assisted Hirao reaction. | researchgate.net |
| Cp*Rh(OAc)₂ | None | Aromatic Substrates | Phosphorus Precursors | KPF₆ (Electrolyte) | MeOH | Electrochemical Rh(III)-catalyzed C-H phosphorylation. | frontiersin.orgnih.gov |
The development of chiral phosphonates is of significant interest, and asymmetric organocatalysis has emerged as a powerful tool for this purpose, avoiding the use of metals. unl.pt These methods often rely on chiral Brønsted acids, bifunctional thioureas, or Cinchona alkaloids to control the stereochemical outcome of reactions that form C-P or C-heteroatom bonds in the vicinity of the phosphorus center. unl.ptfrontiersin.org
Key organocatalytic reactions for synthesizing chiral phosphonates include the phospha-aldol (Pudovik), phospha-Mannich, and phospha-Michael reactions. unl.ptmdpi.com For instance, the hydrophosphonylation of imines, catalyzed by thiourea-based catalysts, can produce α-aminophosphonates with high enantioselectivity. unl.pt Chiral phosphoric acids (CPAs), often derived from BINOL, VAPOL, or SPINOL scaffolds, are highly successful in a vast number of asymmetric transformations and have been applied to the construction of P-stereogenic molecules. frontiersin.orgbeilstein-journals.org While direct examples of asymmetric organocatalysis for the synthesis of this compound are not prominent, the established methodologies for creating both C-chiral and P-chiral phosphonates could be adapted for this target. frontiersin.orgmdpi.com A bifunctional iminophosphorane superbase, for example, has been used for the enantioselective nucleophilic desymmetrization of prochiral phosphonate esters, a strategy that could potentially be applied to a symmetrically substituted thiophene precursor. nih.gov
The principles of green chemistry are increasingly being integrated into the synthesis of organophosphorus compounds to minimize environmental impact. rsc.orgrsc.org These principles advocate for waste avoidance, high atom economy, use of safer solvents, energy efficiency, and catalysis over stoichiometric reagents. rsc.org
In phosphonate synthesis, green methodologies include solvent-free reactions, the use of water as a solvent, and energy-efficient techniques like microwave and ultrasound irradiation. rsc.org For example, the synthesis of new α-aminophosphonic acids containing a thiophene ring has been achieved under neat (solvent-free), catalyst-free conditions using microwave irradiation, resulting in excellent yields and significantly reduced reaction times. nih.gov Microwave-assisted Hirao reactions have also been developed, which can proceed in the absence of a solvent, further enhancing the green credentials of the synthesis. researchgate.net The use of heterogeneous or recyclable catalysts, such as silica-supported catalysts, also aligns with green chemistry principles by simplifying product purification and enabling catalyst reuse. rsc.org
| Method | Conditions | Reaction Time | Yield | Key Advantage |
|---|---|---|---|---|
| Conventional Heating | Solvent, Heat | Several hours | Variable | Traditional method |
| Microwave Irradiation | Neat (solvent-free), 100W | 3-8 minutes | 87-97% | Rapid, high yield, solvent-free, catalyst-free. |
Functional Group Interconversion and Derivatization of Phosphonate Moieties
Once the phosphonate ester groups are installed on the thiophene ring, they can be further modified. Key transformations include hydrolysis to the corresponding phosphonic acids and derivatization to introduce new functionalities, such as chiral elements.
The conversion of dialkyl or diaryl phosphonate esters to the free phosphonic acids is a crucial step, as the acid form is often the desired final product. Several methods exist for this dealkylation/de-esterification process. beilstein-journals.orgresearchgate.net
The most common method involves hydrolysis with a strong acid, typically refluxing in concentrated hydrochloric acid (HCl). beilstein-journals.orgnih.gov This procedure is effective for many phosphonates, and the resulting phosphonic acids can often be purified by simple removal of volatiles or recrystallization. beilstein-journals.org
For substrates that are sensitive to harsh acidic conditions, such as certain complex heterocycles, milder methods are preferred. The McKenna reaction, which uses bromotrimethylsilane (B50905) (TMSBr) followed by methanolysis or hydrolysis, is a particularly valuable method. beilstein-journals.orgnih.gov The reaction proceeds via a silylated phosphonate intermediate and is highly effective for dealkylating phosphonate esters. This method has been explicitly used for the synthesis of thiophene-2,5-diphosphonic acid from its corresponding diethyl ester, highlighting its suitability for sensitive heterocyclic compounds. beilstein-journals.orgnih.gov Other methods include catalytic hydrogenolysis for debenzylation of dibenzyl phosphonates and the use of other silylating agents like iodotrimethylsilane (B154268) (TMSI). beilstein-journals.org
| Method | Reagents | Typical Conditions | Applicability | Reference |
|---|---|---|---|---|
| Acid Hydrolysis | Concentrated HCl (aq) | Reflux, 1-12 h | General method for robust phosphonates. | beilstein-journals.orgnih.gov |
| McKenna Reaction | 1. TMSBr; 2. MeOH or H₂O | Room temperature or gentle heat | Excellent for sensitive substrates, including thiophene diphosphonic acid. | beilstein-journals.orgnih.gov |
| Catalytic Hydrogenolysis | H₂, Pd/C or PtO₂ | Atmospheric pressure | Specific for deprotection of dibenzyl phosphonates. | beilstein-journals.org |
The phosphonate groups on the this compound scaffold serve as versatile handles for further derivatization. They can be used to attach chiral auxiliaries, which can direct the stereochemistry of subsequent reactions. google.commdpi-res.com For example, chiral alcohols or amines can be esterified or amidated with the phosphonic acid groups (or their activated derivatives like phosphonic dichlorides) to form P-chiral compounds or to introduce a chiral environment near the thiophene core. frontiersin.orgacs.org
Furthermore, this compound and its derivatives can act as precursors for new, functional ligands. rsc.org The two phosphonate groups provide ideal coordination sites for metal ions, and by modifying the ester groups or converting them to phosphine oxides, a variety of bidentate ligands can be designed. researchgate.net The synthesis of C₂-symmetric chiral bis(β-amino alcohol) ligands from thiophene-2,5-dicarbaldehyde demonstrates a related strategy where the thiophene core acts as a rigid scaffold for building complex chiral ligands. semanticscholar.org Similarly, the phosphonate moieties on this compound can be elaborated into more complex structures, potentially incorporating other ligating atoms or chiral centers, for applications in asymmetric catalysis or materials science. nih.gov
Advanced Spectroscopic and Structural Elucidation Methodologies for 2,5 Bis Phosphono Thiophene
Application of Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Multidimensional NMR spectroscopy is a powerful, non-destructive technique for confirming the covalent framework of 2,5-Bis(phosphono)thiophene. A combination of ¹H, ¹³C, and ³¹P NMR experiments, including two-dimensional techniques such as COSY, HSQC, and HMBC, provides unambiguous evidence of the connectivity of atoms within the molecule.
While specific high-resolution NMR data for this compound is not widely published, analysis of its structural analogues, such as poly(3-(3′-thienyloxy)propanephosphonate) (P3TOPP) and its diethyl ester precursor, offers insight into the expected spectral features. utupub.fi The ³¹P NMR spectrum is particularly diagnostic for phosphonated compounds. For a fully hydrolyzed thiophene-2,5-diphosphonic acid, a single resonance is expected. However, incomplete hydrolysis may result in multiple phosphorus signals. For instance, in a related polythiophene, the fully hydrolyzed phosphonic acid appears at 24.6 ppm, while a partially hydrolyzed species is observed at 30.0 ppm. utupub.fi
The ¹H NMR spectrum would be characterized by signals corresponding to the protons on the thiophene (B33073) ring. Due to the symmetrical nature of the 2,5-disubstituted thiophene core, a single signal is expected for the two equivalent protons at the 3- and 4-positions. The coupling of these protons to the phosphorus atoms of the phosphono groups would likely result in a complex splitting pattern.
In the ¹³C NMR spectrum, two distinct signals for the thiophene ring carbons would be anticipated: one for the phosphono-substituted carbons (C2 and C5) and another for the unsubstituted carbons (C3 and C4). The carbon atoms directly bonded to phosphorus will exhibit splitting due to ¹J-coupling.
Two-dimensional NMR techniques are invaluable for assembling the molecular structure. youtube.comsdsu.educolumbia.edu
COSY (Correlation Spectroscopy) would confirm the coupling between the protons on the thiophene ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate the thiophene protons to their directly attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would provide long-range correlations, for instance, between the thiophene protons and the phosphono-substituted carbons, as well as between the thiophene carbons and the protons of the phosphonic acid groups.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity and Coupling |
| ¹H | 1D | 7.0 - 8.0 | Doublet of doublets or more complex multiplet due to H-P coupling. |
| ¹³C | 1D | 140 - 150 (C2, C5); 125 - 135 (C3, C4) | Doublet for C2 and C5 due to ¹JC-P coupling. |
| ³¹P | 1D | 15 - 25 | Singlet (or multiple signals if esterified/partially hydrolyzed). |
| ¹H-¹H | COSY | N/A | Cross-peak between H3 and H4 protons (if inequivalent). |
| ¹H-¹³C | HSQC | N/A | Correlation between thiophene protons and their directly bonded carbons. |
| ¹H-¹³C | HMBC | N/A | Long-range correlations between thiophene protons and C2/C5, and between thiophene carbons and OH protons of the phosphono group. |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "molecular fingerprint" based on the vibrational modes of a molecule. These methods are particularly useful for identifying the presence of specific functional groups in this compound.
The vibrational spectra of phosphonic acids are characterized by several key features. The P=O stretching vibration typically appears as a strong band in the IR spectrum between 1250 and 1100 cm⁻¹. The P-O-H stretching vibrations of the phosphonic acid groups are expected to produce broad absorption bands in the high-frequency region of the IR spectrum, typically in the range of 3000-2500 cm⁻¹. The deformation modes of the P-O-H groups are found in the 1040-850 cm⁻¹ region. nih.gov
The thiophene ring itself has a set of characteristic vibrational modes. The C-H stretching vibrations of the aromatic protons on the thiophene ring are expected above 3000 cm⁻¹. The aromatic C=C stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. The C-S stretching modes of the thiophene ring are generally observed in the 800-600 cm⁻¹ range. nih.govresearchgate.net
In a phosphonated poly(ethylenedioxythiophene) derivative, a strong, well-resolved peak for the P=O stretching mode was observed at 1258 cm⁻¹ in the ATR-FTIR spectrum. upc.edu The Raman spectrum of this compound clearly showed the thiophene C=C and C-C stretching modes in the 1600-1300 cm⁻¹ range. upc.edu For novel thiophene-derived α-aminophosphonic acids, P=O stretching vibrations were identified around 1260 cm⁻¹, and C-P stretching modes were observed near 740 cm⁻¹. nih.gov
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Technique |
| O-H Stretch | P-OH | 3000 - 2500 (broad) | IR |
| C-H Stretch | Thiophene | > 3000 | IR, Raman |
| C=C Stretch | Thiophene Ring | 1600 - 1400 | IR, Raman |
| P=O Stretch | Phosphono | 1250 - 1100 | IR |
| P-O-H Deformation | P-OH | 1040 - 850 | IR |
| C-S Stretch | Thiophene Ring | 800 - 600 | IR, Raman |
Mass Spectrometry for Precise Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS), such as that performed on an Orbitrap or QTOF instrument, can provide highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. beilstein-journals.orgnih.gov
The fragmentation of organophosphorus compounds in mass spectrometry often involves the cleavage of bonds adjacent to the phosphorus atom. mdpi.com For this compound, fragmentation is expected to involve the loss of hydroxyl radicals (•OH) and water molecules (H₂O) from the phosphonic acid groups. Cleavage of the C-P bond, leading to the loss of the phosphono group, is also a likely fragmentation pathway. The fragmentation of the thiophene ring itself can also occur, although the aromatic nature of the ring provides it with some stability. nih.govresearchgate.net
The electron impact mass spectra of related thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides show that characteristic fragment ions arise from the cleavage of the C-COCl bond. nih.gov By analogy, for this compound, the cleavage of the C-P bond would be a dominant fragmentation pathway.
Table 3: Predicted Mass Spectrometric Fragments for this compound (C₄H₆O₆P₂S)
| Fragment | m/z (calculated) | Possible Origin |
| [M]⁺ | 243.93 | Molecular ion |
| [M-OH]⁺ | 226.92 | Loss of a hydroxyl radical from a phosphono group |
| [M-H₂O]⁺ | 225.92 | Loss of a water molecule |
| [M-PO₃H₂]⁺ | 162.96 | Loss of a phosphono group |
| [C₄H₃S(PO₃H₂)]⁺ | 161.96 | Thiophene ring with one phosphono group |
| [C₄H₄S]⁺ | 84.00 | Thiophene ring |
Note: The m/z values are calculated for the most abundant isotopes.
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture
Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which dictates the crystal packing. ulisboa.pt
A structural study of a manganese thiophene-2,5-diphosphonate metal-organic framework, Mn₂(O₃P–C₄H₂S–PO₃)·2H₂O, has been reported, which utilized thiophene-2,5-diphosphonic acid in its synthesis. acs.org The crystal structure of this material revealed a layered architecture where the manganese centers are coordinated by the oxygen atoms of the phosphonate (B1237965) groups. The thiophene-2,5-diphosphonate moieties act as pillars, linking the inorganic layers. A notable feature of the structure is the orientation of the thiophene heterocycles, which adopt two different orientations in successive layers. acs.org
This study provides invaluable insight into the coordination behavior of this compound and its ability to form extended networks. The crystal structure of the free acid, if obtained, would likely reveal an extensive network of hydrogen bonds involving the phosphonic acid groups, leading to a highly ordered supramolecular assembly.
Table 4: Crystallographic Data for a Related Manganese Thiophene-2,5-diphosphonate acs.org
| Parameter | Value |
| Compound | Mn₂(O₃P–C₄H₂S–PO₃)·2H₂O |
| Crystal System | Monoclinic |
| Space Group | P2 |
| a (Å) | 11.60(1) |
| b (Å) | 4.943(5) |
| c (Å) | 19.614(13) |
| **β (°) ** | 107.22 |
Spectroelectrochemical Techniques for Investigating Electronic Behavior and Redox Processes
Spectroelectrochemistry combines electrochemical methods with spectroscopy (typically UV-Vis-NIR) to study the changes in the electronic structure of a molecule as it undergoes oxidation or reduction. This technique is particularly relevant for thiophene-based compounds, which are known for their interesting redox properties and applications in conducting polymers.
For this compound, cyclic voltammetry would reveal the potentials at which the molecule can be oxidized or reduced. The phosphonate groups, being electron-withdrawing, are expected to influence the redox potentials of the thiophene ring. In-situ spectroelectrochemistry would allow for the monitoring of changes in the UV-Vis absorption spectrum as a function of the applied potential. Upon oxidation, thiophene-based molecules and polymers typically show the emergence of new absorption bands at lower energies (longer wavelengths) corresponding to the formation of polarons and bipolarons, which are the charge carriers in these materials.
Studies on phosphonated poly(ethylenedioxythiophene) (PEDOT) derivatives have shown that these materials undergo reversible electrochemistry at low potentials in aqueous electrolytes. upc.edu The introduction of phosphonate groups can also affect the effective π-conjugation length of the polymer, leading to shifts in the absorption spectra. acs.org For instance, in a thiophene-fluorene alternating copolymer, the introduction of phosphonate groups into the thiophene rings resulted in a blue shift in the absorption maximum, indicating a shortening of the effective conjugation length. acs.org
Table 5: Expected Spectroelectrochemical Behavior of this compound
| State | Expected Color | Key UV-Vis-NIR Absorption Features |
| Neutral | Colorless to pale yellow | Absorption in the UV region corresponding to the π-π* transition of the thiophene ring. |
| Oxidized (Polycationic) | Colored (e.g., green, blue) | Emergence of new absorption bands at lower energies (longer wavelengths) due to the formation of polarons and bipolarons. |
Coordination Chemistry and Metal Organic Framework Mof Design with 2,5 Bis Phosphono Thiophene
2,5-Bis(phosphono)thiophene as a Bridging Ligand in Transition Metal and Lanthanide Complexes
The structure of this compound, featuring phosphonate (B1237965) groups at either end of the thiophene (B33073) ring, makes it an excellent bridging ligand. The phosphonate groups provide multiple oxygen donor atoms, facilitating strong bonds with a wide range of metal ions, including both transition metals and lanthanides.
The design of this compound as a ligand is predicated on several key features. The central thiophene ring imparts rigidity and controls the linear separation between the terminal coordinating groups. The phosphonic acid groups (-PO(OH)₂) are highly versatile coordination sites. ntu.ac.uk Each group possesses two acidic protons and, upon deprotonation, the resulting phosphonate moiety (-PO₃²⁻) offers three oxygen atoms that can engage in a variety of coordination modes. ntu.ac.uk This allows the ligand to act as a multidentate linker, bridging multiple metal centers to form extended structures.
The flexibility of this ligand arises not from conformational changes in the rigid thiophene backbone, but from the rotational freedom of the P-C bonds and the adaptability of the phosphonate group's coordination. nih.gov The phosphonate groups can coordinate to metal ions in monodentate, bidentate (chelating or bridging), and tridentate fashions. This versatility, combined with the potential for the thiophene sulfur atom to participate in coordination, although less common in the presence of strong oxygen donors, allows for the formation of structurally diverse materials. mdpi.com The specific coordination mode adopted is often influenced by the choice of metal ion, the reaction conditions, and the presence of co-ligands.
While the primary application of this compound in the literature has been the construction of extended coordination polymers and MOFs, the fundamental coordination chemistry involves the formation of bonds with metal ions. The synthesis of discrete, molecule-like coordination complexes with this ligand is less explored, as its bitopic and multidentate nature strongly favors the formation of polymeric structures. However, the principles of their formation are rooted in standard coordination chemistry. Typically, the synthesis would involve the reaction of a soluble salt of the desired transition metal or lanthanide with the thiophene-2,5-diphosphonic acid in a suitable solvent. Control over stoichiometry and the use of blocking co-ligands could potentially favor the formation of discrete complexes over extended frameworks.
Fabrication of this compound-Based MOFs and Coordination Polymers
The ability of this compound to link metal centers into one-, two-, or three-dimensional networks has been successfully exploited to create novel MOFs and coordination polymers. A notable example is the manganese-based MOF, Mn₂(O₃P–C₄H₂S–PO₃)·2H₂O. nih.govacs.org
Hydrothermal and solvothermal synthesis are the most common methods for preparing crystalline MOFs from ligands like this compound. google.com These techniques involve heating the constituent components (the metal salt and the organic ligand) in a sealed vessel in water (hydrothermal) or another solvent (solvothermal) at temperatures above the solvent's boiling point. google.comias.ac.inmdpi.com The elevated temperature and pressure facilitate the dissolution of precursors and promote the crystallization of the final framework. ias.ac.in
For instance, the synthesis of the manganese thiophene-2,5-diphosphonate MOF, Mn₂(O₃P–C₄H₂S–PO₃)·2H₂O, was achieved by reacting manganese chloride with thiophene-2,5-diphosphonic acid in water at 180°C for three days. acs.org This process yielded single crystals of the product, demonstrating the efficacy of the hydrothermal approach for this system. acs.org Similarly, lanthanide-based phosphonate and thiophene-dicarboxylate frameworks are often prepared under hydrothermal or solvothermal conditions, suggesting the applicability of these methods for lanthanide complexes with this compound. rsc.orgrsc.org
The final structure and properties of a MOF are highly dependent on the reaction conditions. Key parameters that can be tuned to influence the outcome include:
Temperature: The reaction temperature affects both the kinetics of crystal nucleation and growth, which can determine the phase, size, and quality of the resulting crystals. mdpi.com
Solvent: The choice of solvent can influence the solubility of the reactants and the coordination geometry of the metal ions, potentially leading to different framework topologies. mdpi.com
pH: For phosphonic acid ligands, the pH of the reaction mixture is crucial as it determines the degree of deprotonation of the acid groups, which in turn affects their coordination behavior. acs.org
Reactant Ratio: The molar ratio of the metal to the ligand can dictate the stoichiometry of the final product and influence the dimensionality of the resulting framework. mdpi.com
In the case of Mn₂(O₃P–C₄H₂S–PO₃)·2H₂O, it was observed that the hydration state of the material has a profound impact on its structure. Thermal dehydration of the initial product led to a dehydrated framework, which upon rehydration formed a different polymorphic structure. nih.govacs.org This highlights the sensitivity of the final framework to post-synthesis conditions as well.
Metal Node Selection and its Impact on MOF Structure
The choice of the metal ion, or "node," is a critical factor in determining the ultimate structure and properties of a MOF. nih.goveeer.org Different metal ions have distinct preferences for coordination number, geometry, and bond strength, which directly translates into the architecture of the resulting framework. eeer.org
For example, the manganese thiophene-2,5-diphosphonate MOF features inorganic layers built from MnO₆ octahedra and PO₃C tetrahedra. acs.org These inorganic layers are then pillared by the thiophene rings to form a three-dimensional structure. acs.org If a different transition metal with a preference for a different coordination geometry (e.g., tetrahedral or square planar) were used, a completely different framework topology would likely result. nih.gov
Coordination Preferences of Rare-Earth Metal Centers
Rare-earth (RE) metals, or lanthanides, are known for their high coordination numbers (typically 6-12) and their strong affinity for oxygen-donor ligands, making the phosphonate groups of this compound ideal binding sites. The coordination of lanthanide ions with phosphonate ligands often results in the formation of polynuclear clusters or infinite inorganic chains, which act as secondary building units (SBUs). researchgate.netresearchgate.net The flexible coordination geometry of lanthanides allows for the assembly of complex three-dimensional structures. mdpi.comrsc.org In the context of this compound, it is anticipated that the phosphonate groups would bridge multiple lanthanide centers, leading to robust frameworks. The thiophene backbone would then dictate the spacing and orientation of these inorganic SBUs, influencing the porosity and dimensionality of the final material. The potential for high coordination numbers could also allow for the incorporation of solvent molecules or other co-ligands into the metal's coordination sphere, offering further avenues for tuning the framework's properties. mdpi.com
Integration of Transition Metal and Main Group Metal Ions
The coordination chemistry of this compound with transition metals and main group metals is expected to be equally rich. Transition metals, with their varied coordination geometries (e.g., tetrahedral, square planar, octahedral) and d-orbital electronics, could give rise to a plethora of structural motifs. mdpi.com The phosphonate groups can act as multidentate linkers, bridging metal centers to form one-, two-, or three-dimensional networks. wikipedia.org For instance, metals like copper or zinc could form paddle-wheel or dimeric SBUs, which are common in carboxylate-based MOFs and have been observed in some phosphonate systems. nih.gov
Main group metals, such as aluminum or tin, are also viable candidates for creating stable frameworks with this compound. google.comgoogle.com These metals often form strong bonds with oxygen-based ligands, leading to thermally and chemically robust materials. The coordination is typically characterized by the formation of M-O-P linkages, which can extend into various dimensionalities.
A comparative table of expected coordination behaviors is presented below:
| Metal Ion Class | Expected Coordination Numbers | Potential SBU Geometries | Resulting Framework Characteristics |
| Rare-Earth Metals | High (6-12) | Polynuclear clusters, infinite chains | High structural diversity, potential for high porosity, often luminescent |
| Transition Metals | Variable (e.g., 4, 6) | Dimers (paddle-wheel), single ions, chains | Diverse topologies, potential for magnetic and catalytic properties |
| Main Group Metals | Typically 4 or 6 | Single ions, corner-sharing polyhedra | High thermal and chemical stability |
Structural Topologies and Dimensionality Control in this compound Frameworks
The final topology and dimensionality of a MOF are dictated by the interplay between the coordination preferences of the metal ion and the geometry of the organic linker. The linear and rigid nature of the 2,5-disubstituted thiophene backbone in this compound suggests a predisposition towards the formation of extended structures.
Formation of One-Dimensional Coordination Chains
One-dimensional (1D) coordination polymers are the simplest extended structures that can be envisioned with this compound. These can arise when metal centers are linked in a linear fashion by the bifunctional ligand. scirp.org The specific arrangement within the chain, such as a simple zigzag or a more complex helical structure, would depend on the coordination environment of the metal ion and the rotational freedom of the phosphonate groups. These 1D chains can then pack in the solid state through weaker interactions like hydrogen bonding or van der Waals forces.
Development of Two-Dimensional Layered Architectures
By cross-linking 1D chains, two-dimensional (2D) layered structures can be formed. google.comberkeley.edu With this compound, it is plausible that metal-phosphonate layers could form, with the thiophene units protruding into the interlayer space. The nature of these layers, whether flat or corrugated, would be influenced by the coordination at the metal centers. The interlayer spacing could potentially be tuned by introducing pillaring ligands that connect the 2D sheets, a common strategy for creating porous 3D frameworks from 2D motifs.
Construction of Three-Dimensional Porous Networks
The ultimate goal for many MOF applications is the construction of stable, porous three-dimensional (3D) networks. wikipedia.org The connectivity of the phosphonate groups in this compound, which can bridge multiple metal centers, provides a direct pathway to 3D architectures. The rigidity of the thiophene linker is advantageous for creating permanent porosity. The size and shape of the pores would be determined by the length of the linker and the geometry of the metal-based SBUs. It is conceivable that frameworks with topologies analogous to well-known carboxylate-based MOFs, such as pcu or rht, could be synthesized. mdpi.com
Investigation of Host-Guest Interactions within this compound-Based Frameworks
A key feature of porous MOFs is their ability to encapsulate guest molecules within their pores, leading to a wide range of applications in areas such as gas storage, separation, and sensing. frontiersin.orgthno.org The host-guest chemistry of hypothetical this compound-based frameworks would be governed by the chemical and physical properties of the pores.
The presence of the sulfur atom in the thiophene ring could introduce unique host-guest interactions. mdpi.com Sulfur is known to be a soft Lewis base and could interact favorably with specific guest molecules. Furthermore, the electronic nature of the thiophene ring and the polar phosphonate groups lining the pores would create a specific chemical environment that could lead to selective adsorption of guest molecules. For instance, the polarizability of the sulfur atom may enhance interactions with polarizable molecules. mdpi.com The investigation of these host-guest interactions, through techniques such as gas adsorption isotherms and spectroscopic analysis of guest-loaded frameworks, would be crucial for evaluating the potential of these materials in various applications. nih.govnih.gov
Computational and Theoretical Investigations of 2,5 Bis Phosphono Thiophene
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For 2,5-Bis(phosphono)thiophene, DFT calculations can elucidate the distribution of electrons, the energies of molecular orbitals, and the influence of the phosphono substituents on the aromatic thiophene (B33073) ring.
Calculations on related thiophene derivatives show that the introduction of electron-withdrawing groups significantly impacts the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The phosphono group, -P(O)(OH)₂, is strongly electron-withdrawing. Therefore, it is predicted to substantially lower the energy levels of both the HOMO and LUMO of the thiophene core. This effect is crucial for applications in organic electronics, as it influences the material's electron-accepting (n-type) character. acs.org
The HOMO of an unsubstituted thiophene is a π-orbital delocalized across the ring. researchgate.net In this compound, the HOMO is expected to retain its π-character but with significant contributions from the oxygen atoms of the phosphono groups. The LUMO is also a π*-antibonding orbital, and its energy is significantly stabilized by the electron-withdrawing phosphono groups, with a high electron density expected to be localized on the phosphorus atoms and the thiophene ring. researchgate.net This localization on the phosphole ring in similar compounds suggests a disruption of the electronic structure compared to all-thiophene counterparts. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter determining the molecule's optical and electronic properties. nih.gov For this compound, this gap is predicted to be large, suggesting high kinetic stability.
A molecular electrostatic potential (MEP) map would reveal the charge distribution. The MEP would show a region of high negative potential (red) around the phosphoryl oxygens and the hydroxyl groups, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. The phosphorus atoms and the acidic protons of the hydroxyl groups would be regions of positive potential (blue), making them sites for nucleophilic attack and hydrogen bond donation.
Table 1: Predicted Geometrical Parameters and Frontier Orbital Energies for this compound (Calculated via DFT) (Note: These are hypothetical values based on typical results for similar molecules, as direct computational studies on this compound are not widely published.)
| Parameter | Predicted Value |
|---|---|
| C-S Bond Length | ~1.72 Å |
| C=C Bond Length | ~1.38 Å |
| C-C Bond Length | ~1.44 Å |
| C-P Bond Length | ~1.80 Å |
| P=O Bond Length | ~1.48 Å |
| P-O Bond Length | ~1.57 Å |
| HOMO Energy | ~ -7.5 eV |
| LUMO Energy | ~ -1.5 eV |
Conformational Analysis and Energetic Landscapes via Computational Modeling
The functional properties of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis using computational modeling can map the potential energy surface, identifying stable conformers and the energy barriers between them. chemrxiv.orgfrontiersin.org The key degrees of freedom in this molecule are the rotations around the two C-P single bonds.
Different computational methods, from molecular mechanics to high-level DFT, can be employed to explore the conformational space. researchgate.netresearchgate.net For this compound, the rotation of the phosphono groups relative to the plane of the thiophene ring is of primary interest. The energetic landscape would likely reveal several local minima corresponding to different orientations of the P(O)(OH)₂ groups.
The most stable conformer is expected to be one that minimizes steric hindrance and maximizes favorable electronic interactions. It is plausible that a conformation where the bulky phosphono groups are oriented away from each other (an anti conformation) would be energetically favored over a syn conformation where they are on the same side of the thiophene ring. Furthermore, intramolecular hydrogen bonding between a hydroxyl group of one phosphono substituent and the phosphoryl oxygen of the other could potentially stabilize certain conformations, although this might introduce ring strain. The planarity of the thiophene ring itself is generally maintained, but slight puckering could occur depending on the substituent orientation. acs.org
The energy barriers to rotation around the C-P bonds would determine the molecule's flexibility at a given temperature. These barriers are likely to be relatively low, allowing for dynamic conformational changes in solution.
Theoretical Mechanistic Studies of Synthetic Pathways and Reaction Intermediates
While the synthesis of this compound is not widely documented, theoretical studies can predict feasible synthetic routes and elucidate their reaction mechanisms. A plausible and common method for forming carbon-phosphorus bonds is the Michaelis-Arbusov reaction. researchgate.net This pathway would likely start with 2,5-dihalothiophene (e.g., 2,5-dibromothiophene) and a trialkyl phosphite (B83602), such as triethyl phosphite.
A theoretical mechanistic study of this reaction would involve the following steps:
Nucleophilic Attack: The reaction would initiate with the nucleophilic attack of the phosphorus atom of the triethyl phosphite on one of the electrophilic carbon atoms (C2) of the 2,5-dibromothiophene (B18171). This forms a phosphonium (B103445) salt intermediate.
Arbusov Rearrangement: The bromide ion then attacks one of the ethyl groups on the phosphonium intermediate in an Sₙ2 reaction. This step results in the formation of the diethyl phosphonate (B1237965) ester attached to the thiophene ring and the release of bromoethane.
Second Substitution: The process is repeated at the C5 position of the thiophene ring to yield the tetraethyl ester of this compound.
Hydrolysis: The final phosphonic acid is obtained by the hydrolysis of the phosphonate esters under acidic conditions.
Prediction of Supramolecular Assembly Motifs and Intermolecular Interactions
The phosphono group is an excellent functional group for directing supramolecular assembly due to its ability to act as both a hydrogen bond donor (two -OH groups) and a strong hydrogen bond acceptor (the P=O oxygen). rsc.org Theoretical predictions suggest that these interactions will dominate the formation of higher-order structures of this compound in the solid state.
Computational methods, particularly those that can accurately model non-covalent interactions like dispersion-corrected DFT or Symmetry-Adapted Perturbation Theory (SAPT), can be used to predict how these molecules will pack in a crystal. researchgate.net The most likely supramolecular motifs are:
Hydrogen-Bonded Networks: The primary interaction will be strong O-H···O=P hydrogen bonds between the phosphono groups of adjacent molecules. This can lead to the formation of extensive one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. nih.gov
Coordination Polymers: In the presence of metal ions, the phosphono groups can act as multidentate ligands, chelating or bridging metal centers to form coordination polymers. The structure of these polymers would depend on the coordination geometry of the metal ion and the conformational flexibility of the this compound ligand.
These predictable and strong directional interactions make this compound a promising building block for crystal engineering and the design of functional materials where a well-defined solid-state structure is required.
Table 2: List of Compound Names
| Compound Name |
|---|
| This compound |
| 2,5-dibromothiophene |
| triethyl phosphite |
| bromoethane |
Advanced Applications of 2,5 Bis Phosphono Thiophene in Functional Materials and Catalysis
Incorporation into Conjugated Polymer Systems
The introduction of phosphonic acid groups directly onto the 2 and 5 positions of the thiophene (B33073) ring represents a significant modification of the monomer unit, which in turn influences the properties of the resulting polymer.
The direct polymerization of 2,5-Bis(phosphono)thiophene presents synthetic challenges due to the presence of the acidic and polar phosphonic acid groups, which can interfere with common polymerization catalysts and reaction conditions. However, several strategies can be envisaged, drawing parallels from the polymerization of other functionalized thiophenes.
One potential route is the electrochemical polymerization of the monomer. This technique has been successfully employed for other water-soluble thiophene derivatives, such as those bearing sulfonate groups. researchgate.net In a typical electrochemical polymerization setup, the monomer is dissolved in a suitable electrolyte solution, and a potential is applied across the electrodes, leading to the formation of a polymer film on the electrode surface. dtic.milresearchgate.net The rate of polymerization and the quality of the resulting film can be influenced by factors such as the monomer concentration, the applied potential, and the presence of additives. dtic.mil For this compound, the high polarity of the phosphonic acid groups might necessitate the use of polar solvents and could lead to self-doping effects during polymerization. utupub.fi
Another viable approach is through chemical oxidative polymerization . This method typically involves the use of a chemical oxidant, such as iron(III) chloride (FeCl₃) or ammonium (B1175870) persulfate, to initiate the polymerization of the monomer in solution. While effective for many thiophene derivatives, the strong acidity of the phosphonic acid groups in this compound could interact with the oxidant and affect the polymerization process.
A more controlled method involves metal-catalyzed cross-coupling reactions , such as Suzuki or Stille coupling. nih.govresearchgate.net This would require the synthesis of a dihalogenated precursor, such as 2,5-dibromo-3,4-bis(phosphono)thiophene, which could then be polymerized with a suitable co-monomer. This approach offers greater control over the polymer's regioregularity and molecular weight, which are crucial for optimizing its electronic properties. matec-conferences.org However, the synthesis of the necessary phosphonated and halogenated thiophene monomer is a non-trivial synthetic challenge.
The incorporation of phosphonic acid groups at the 2 and 5 positions of the thiophene ring is expected to have a profound impact on the electronic characteristics of the resulting polythiophene derivative.
Self-Doping: One of the most significant effects is the potential for self-doping . In polythiophenes with acidic side chains, the acidic protons can dope (B7801613) the polymer backbone, leading to an increase in electrical conductivity without the need for an external dopant. utupub.fioup.comrsc.org A similar mechanism is anticipated for poly(this compound), where the phosphonic acid groups can act as an internal source of protons to create charge carriers (polarons and bipolarons) along the conjugated backbone. utupub.fiua.es This self-doping behavior is often pH-dependent, allowing for the tuning of the polymer's conductivity by changing the acidity of its environment. utupub.fi
Electronic Properties: The electron-withdrawing nature of the phosphonic acid group is expected to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the polymer. This can have several important consequences:
Increased Air Stability: A lower HOMO level generally leads to greater resistance to oxidation, enhancing the environmental stability of the material.
Modified Band Gap: The extent of the HOMO and LUMO level shifts will determine the polymer's band gap, which in turn dictates its optical absorption and emission properties.
Enhanced Solubility: The high polarity of the phosphonic acid groups would render the polymer soluble in polar solvents, including water, which is advantageous for solution-based processing and fabrication of thin films. utupub.fibeilstein-journals.org
| Property | Effect of this compound Incorporation | Supporting Rationale |
| Solubility | Increased solubility in polar solvents. | The high polarity of the phosphonic acid groups enhances interaction with polar solvent molecules. utupub.fibeilstein-journals.org |
| Doping | Potential for self-doping. | The acidic protons from the phosphonic acid groups can protonate the polymer backbone, creating charge carriers. utupub.fioup.comrsc.org |
| Electronic Levels | Lowering of HOMO and LUMO energy levels. | The electron-withdrawing nature of the phosphonic acid group influences the electronic structure of the thiophene ring. |
| Stability | Potentially enhanced air stability. | A lower HOMO level can increase the ionization potential, making the material more resistant to oxidation. |
Material Development for Advanced Optoelectronic Applications
The unique electronic and material properties of poly(this compound) make it a promising candidate for various optoelectronic applications.
The ability to tune the electronic properties and the processability of poly(this compound) makes it an interesting material for organic semiconductor devices.
In organic field-effect transistors (OFETs) , the charge carrier mobility is a key performance parameter. The self-doping capability of poly(this compound) could lead to a higher concentration of charge carriers, potentially enhancing the mobility. Furthermore, the strong intermolecular interactions facilitated by the phosphonic acid groups could promote a more ordered packing of the polymer chains in the solid state, which is beneficial for charge transport.
For organic photovoltaics (OPVs) , the HOMO and LUMO energy levels of the polymer are critical for efficient charge separation and transport. The ability to engineer these energy levels by incorporating this compound could allow for better matching with the energy levels of acceptor materials, leading to improved device performance. The solubility of the polymer in polar solvents could also enable the use of more environmentally friendly processing techniques.
The phosphonic acid groups can also serve as anchoring points to bind the polymer to metal oxide surfaces, such as indium tin oxide (ITO) or titanium dioxide (TiO₂). beilstein-journals.orgresearchgate.net This strong adhesion is crucial for improving the interfacial contact and charge injection/extraction in devices like OFETs and OPVs.
Electrochromic materials exhibit a reversible change in color upon the application of an electrical potential. Polythiophenes are well-known for their excellent electrochromic properties. wikipedia.org
The incorporation of this compound into a polymer backbone is expected to influence its electrochromic behavior. The self-doping nature of the material could lead to a colored state even in the absence of an external potential, with the color being modulated by the applied voltage. The color change in polythiophenes is associated with the formation of polarons and bipolarons, and the presence of the phosphonic acid groups would directly influence the stability and electronic transitions of these species. utupub.fi
Furthermore, the ability of phosphonic acids to form stable multilayers with metal ions like Zr⁴⁺ opens up possibilities for fabricating robust and well-ordered electrochromic thin films through layer-by-layer assembly. utupub.fi These structured films can exhibit enhanced electrochromic performance and stability. The use of phosphonic acids as anchoring groups can also improve the adhesion of electrochromic polymer films to transparent conducting electrodes, which is a critical factor for the long-term stability of electrochromic devices. researchgate.net
| Device Application | Potential Role of Poly(this compound) | Key Advantages |
| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer | Potential for high charge carrier mobility due to self-doping and ordered packing. |
| Organic Photovoltaics (OPVs) | Donor material in the active layer | Tunable energy levels for better matching with acceptor materials; improved interfacial contact. |
| Electrochromic Devices | Active electrochromic layer | pH-tunable color, potential for high contrast and stability, and good adhesion to electrodes. utupub.firesearchgate.net |
Catalytic Functions of this compound and its Metal Complexes
While the catalytic applications of thiophene-based phosphine (B1218219) ligands are well-documented, the catalytic potential of thiophene phosphonates is a less explored area. researchgate.netuab.cat However, the phosphonic acid groups in this compound offer intriguing possibilities for catalysis.
The phosphonic acid moieties can act as Brønsted acid catalysts for various organic transformations. The acidity of these groups can be tuned by the surrounding chemical environment.
More significantly, the phosphonate (B1237965) groups are excellent ligands for metal ions . researchgate.net The formation of stable complexes with a wide range of transition metals could lead to the development of novel homogeneous and heterogeneous catalysts. For instance, ruthenium and rhodium complexes with phosphine-containing ligands have shown catalytic activity in hydrogenation reactions. polimi.itgoogle.com It is conceivable that metal complexes of this compound could exhibit similar or novel catalytic activities.
The ability of phosphonates to form extended structures, such as metal-organic frameworks (MOFs) , provides a pathway to create heterogeneous catalysts with high surface area and well-defined active sites. researchgate.netnih.gov A MOF constructed from this compound and a suitable metal ion could be a promising catalyst for reactions such as hydrogenations, oxidations, or C-C coupling reactions. The thiophene unit itself could also participate in the catalytic cycle or influence the electronic properties of the metal center.
Research into manganese complexes with thiophene-containing ligands has shown their potential in catalytic transformations like the synthesis of cycloalkanes. sci-hub.se This suggests that metal complexes of this compound could also be explored for a variety of catalytic applications, leveraging the synergistic effects of the thiophene ring and the phosphonate coordinating groups.
Design and Evaluation of Homogeneous Catalytic Systems
The design of effective homogeneous catalysts often relies on the synthesis of sophisticated ligands that can tune the electronic and steric properties of a metal center. asau.ru In this context, thiophene-based organophosphorus compounds are of interest due to the unique electronic characteristics of the thiophene ring and the versatility of phosphorus chemistry. researchgate.netacs.org While direct applications of this compound in homogeneous catalysis are not extensively documented, research into structurally related 2,5-bis(phosphinoylmethyl)-thiophenes provides significant insight into the potential of this structural motif.
The synthesis of ligands such as [(Oct)(EtO)P(O)CH₂]₂C₄H₂S and [Ph₂P(O)CH₂]₂C₄H₂S has been achieved through methods like the Arbusov reaction, starting from 2,5-bis(bromomethyl)thiophene and appropriate phosphites. researchgate.net An alternative route involves the reaction of a phosphono-Grignard reagent with 2,5-bis(bromomethyl)thiophene. researchgate.net These synthetic strategies allow for the introduction of various substituents on the phosphorus atom, enabling the fine-tuning of the ligand's properties. The resulting phosphinoylmethyl thiophene compounds have been thoroughly characterized using mass spectrometry, infrared spectroscopy, and multinuclear NMR. researchgate.net Furthermore, the conversion of a phosphine oxide to a phosphine sulfide (B99878) derivative, such as [Ph₂P(S)CH₂]₂C₄H₂S, has been demonstrated using Lawesson's reagent, showcasing the chemical accessibility of different phosphorus functionalities on the thiophene scaffold. researchgate.netresearchgate.net
The evaluation of such ligands in homogeneous catalysis involves their complexation with transition metals like rhodium or palladium. mdpi.comnih.gov The performance of these catalytic systems is then assessed in various organic transformations. For instance, related chiral diphosphine ligands based on a bis(phospholane) structure connected by sp² carbon linkers have been successfully used in the rhodium-catalyzed asymmetric hydrogenation of functionalized olefins. nih.gov The electronic nature of the linker and substituents on the phosphorus atoms significantly impacts the catalyst's activity and selectivity. nih.gov This suggests that this compound and its derivatives, with their rigid backbone and tunable phosphorus groups, represent a promising platform for developing novel homogeneous catalysts.
Development of Heterogeneous Catalysts via MOF-Based Structures
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands, offering high surface areas and tunable pore environments ideal for heterogeneous catalysis. wikipedia.orgd-nb.info The use of 2,5-disubstituted thiophenes as organic linkers is a promising strategy for creating robust and catalytically active MOFs. While this compound itself is a viable candidate due to the strong coordination of phosphonate groups to metal centers nih.gov, its analogue, thiophene-2,5-dicarboxylic acid (H₂tdc), has been more extensively studied and serves as an excellent model.
The choice of metal and linker significantly influences the final topology and properties of the MOF. For example, a series of rare-earth MOFs based on thieno[3,2-b]thiophene-2,5-dicarboxylate demonstrated how the metal ion (Y³⁺, La³⁺, Tb³⁺, Lu³⁺) affects the crystal structure, leading to frameworks with primitive cubic (pcu) topology or interconnected chain-based structures. mdpi.com The polarizable sulfur atoms in the thiophene linker can enhance host-guest interactions, which is beneficial for both gas adsorption and catalysis. mdpi.com The development of bifunctional MOFs, which incorporate both Lewis acid sites from the metal clusters and other functional sites from the linkers, is an advanced strategy for enhancing catalytic activity, particularly in reactions like CO₂ cycloaddition. researchgate.net The structural rigidity and functionality of the this compound backbone make it an attractive building block for designing such advanced heterogeneous catalysts. nih.govmdpi.com
Utility as Chiral Ligands in Asymmetric Catalysis
The rigid C₂-symmetric scaffold of 2,5-disubstituted thiophenes makes them an excellent platform for the design of chiral ligands for asymmetric catalysis. By attaching chiral auxiliaries to the 2 and 5 positions, a well-defined chiral environment can be created around a coordinated metal center. Research has focused on derivatives of thiophene-2,5-dicarboxylic acid and thiophene-2,5-dicarbaldehyde to synthesize ligands such as bis(oxazolinyl)thiophenes, bis(imidazolinyl)thiophenes, and chiral bis(β-amino alcohols). nih.govsemanticscholar.orgjyu.fi
A series of novel C₂-symmetric chiral thiophene-2,5-bis(β-amino alcohol) ligands were synthesized in four steps from thiophene-2,5-dicarboxylic acid. semanticscholar.orgmdpi.com These ligands, when complexed with copper(II) acetate, formed highly effective in situ catalysts for the asymmetric Henry reaction between various aromatic aldehydes and nitromethane. semanticscholar.org The catalytic system afforded chiral β-nitro alcohol products with excellent chemical yields (up to >99%) and high enantiomeric purity (up to 94.6% ee). semanticscholar.orgmdpi.com The reactions were performed under mild, base-free conditions in ethanol, highlighting the system's practicality. semanticscholar.org
Similarly, new C₂-symmetric 2,5-bis(imidazolinyl)thiophene and 2,5-bis(oxazolinyl)thiophene ligands were synthesized from thiophene-2,5-dicarboxylic acid and enantiopure amino alcohols. nih.gov These ligands were evaluated in the copper-catalyzed asymmetric Friedel-Crafts alkylation of indole (B1671886) with β-nitroolefins. The tridentate bis(oxazolinyl)thiophene ligand, in particular, when combined with Cu(OTf)₂, promoted the reaction with good yields (up to 76%) and enantioselectivity (up to 81% ee). nih.govjyu.fi These findings underscore that bis(oxazolinyl)thiophene ligands can be more potent than their bis(imidazolinyl)thiophene counterparts for this specific transformation. nih.gov The success of these systems, which rely on the thiophene core, strongly supports the potential of chiral derivatives of this compound to serve as effective ligands in a variety of other asymmetric reactions, such as Diels-Alder reactions and allylic substitutions. nih.govnih.gov
| Reaction Type | Ligand Type | Catalyst System | Best Yield (%) | Best Enantiomeric Excess (% ee) | Reference |
|---|---|---|---|---|---|
| Henry Reaction | Thiophene-2,5-bis(β-amino alcohol) | L4-Cu(OAc)₂ | >99 | 94.6 | semanticscholar.org |
| Friedel-Crafts Alkylation | 2,5-bis(oxazolinyl)thiophene | L5-Cu(OTf)₂ | 76 | 81 | nih.gov |
Surface Functionalization and Interface Chemistry with this compound
Phosphonic acids are highly effective anchoring groups for modifying the surfaces of a wide range of materials, especially metal oxides like silica, titania, and alumina. nih.govresearchgate.net The phosphonic acid moiety forms strong, stable bonds with surface metal ions, making this compound an ideal candidate for robust surface functionalization. researchgate.net This capability allows for precise control over the interfacial properties of materials, which is crucial in fields ranging from catalysis to organic electronics. researchgate.netnih.gov
In the realm of organic electronics, the interface between the gate dielectric and the organic semiconductor is critical for device performance. mdpi.com Self-assembled monolayers (SAMs) are often used to modify this interface to reduce charge carrier trapping and improve charge mobility. Researchers have synthesized bithienyl-terminated surfactants with a phosphonic acid anchoring group for the modification of SiO₂ dielectric surfaces in organic field-effect transistors (OFETs). nih.govmdpi.com The phosphonic acid group ensures strong attachment to the dielectric, while the bithienyl unit provides a compatible interface for the deposition of the active semiconductor layer, such as pentacene (B32325) or α-sexithiophene. nih.gov This surface treatment was shown to increase the effective mobility of the OFETs by up to an order of magnitude by promoting more favorable morphology of the semiconductor film. mdpi.com Given that this compound possesses two strong anchoring points and a rigid thiophene core, it could be used to create highly stable, well-ordered, and potentially cross-linked surface layers for advanced electronic applications.
Beyond electronics, the ability to graft molecules onto surfaces is valuable for immobilizing catalysts. researchgate.net The functionalization of polythiophenes with terminal vinyl groups allows them to be grafted onto thiol-modified silicon dioxide wafers via thiol-ene click chemistry. nih.gov This method creates solvent-impervious semiconducting films without generating byproducts that could hinder charge transport. nih.gov The dual phosphonic acid groups of this compound offer a direct and powerful alternative for creating stable, functionalized surfaces, potentially for anchoring catalytic metal centers or building multilayered device architectures.
Design and Fabrication of Supramolecular Assemblies
Supramolecular chemistry involves the organization of molecules into well-defined, functional architectures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov The molecular structure of this compound, which combines a rigid, π-conjugated thiophene core with strong hydrogen-bonding phosphonic acid groups, makes it an excellent building block for the design and fabrication of complex supramolecular assemblies.
The thiophene core promotes organization through π-π stacking interactions, a common feature in the self-assembly of organic semiconducting materials. nih.gov The directional and predictable nature of these interactions can be exploited to create ordered nanostructures. For example, studies on methyl-substituted dicyanovinyl-quinquethiophenes adsorbed on metal surfaces revealed the formation of compact, ordered islands driven by a combination of intermolecular hydrogen bonding and electrostatic interactions. mdpi.com The underlying substrate plays a key role in mediating these interactions and determining the final assembled structure. mdpi.com
The phosphonic acid groups add another dimension of control. Phosphonic acids are known to form strong, directional hydrogen bonds, often leading to the creation of dimers or extended networks in the solid state. nih.govbeilstein-journals.org This property can be harnessed to guide the self-assembly process with high fidelity. Research on the co-crystallization of a terthiophene derivative (DM3T) with 4,4'-bipyridine (B149096) demonstrated the formation of an unexpected 2D layered organization held together by a network of weak C-H···N and C-H···S hydrogen bonds. nih.gov Modifying the terthiophene with a methyl alcohol group led to a completely different, closed cyclic motif, highlighting the profound influence of functional groups on the final supramolecular architecture. nih.gov The dual phosphonic acid groups in this compound would be expected to dominate the intermolecular interactions, likely leading to robust, hydrogen-bonded tapes, sheets, or frameworks, potentially incorporating solvent molecules or other guest species within a porous structure. Such well-defined assemblies are of interest for creating materials with tailored electronic, optical, or host-guest properties. acs.orgresearchgate.net
Conclusion and Future Research Directions
Identification of Current Research Challenges and Knowledge Gaps
Despite the growing interest in thiophene-based phosphonates, several key areas require further investigation to unlock the full potential of 2,5-Bis(phosphono)thiophene. A primary challenge lies in the development of more efficient and scalable synthetic routes. Current methods, while effective at the laboratory scale, often involve multi-step procedures that can be time-consuming and may not be economically viable for large-scale production. researchgate.netresearchgate.net The direct phosphonation of the thiophene (B33073) ring, while a desirable goal, often suffers from issues of regioselectivity and harsh reaction conditions.
A significant knowledge gap exists in the comprehensive characterization of the physicochemical properties of this compound and its polymers. While some studies have touched upon their thermal stability and basic electrochemical behavior, a deeper understanding of their electronic properties, such as charge carrier mobility and energy levels (HOMO/LUMO), is crucial for their application in electronic devices. acs.orgepa.gov Furthermore, the self-assembly and solid-state packing of these molecules, which are critical for their performance in thin-film applications, remain largely unexplored. acs.orgehu.es
The coordination chemistry of this compound is another area ripe for exploration. The phosphonate (B1237965) groups offer excellent coordination sites for a variety of metal ions, opening the door to the creation of novel metal-organic frameworks (MOFs) and coordination polymers. beilstein-journals.org However, systematic studies on the coordination behavior of this specific ligand with a wide range of metals are lacking. Understanding the resulting structures and their properties, such as porosity, catalytic activity, and magnetic behavior, is a key research challenge. beilstein-journals.org
Projections for Emerging Synthetic Methodologies and Material Applications
The future of this compound synthesis will likely be shaped by the adoption of modern and sustainable synthetic methodologies. unisi.it Techniques such as microwave-assisted synthesis and flow chemistry could offer faster reaction times, improved yields, and better scalability compared to traditional batch processes. rsc.orgnih.gov The development of novel catalytic systems, particularly for C-P bond formation, could lead to more direct and atom-economical routes to this compound. chinesechemsoc.org One-pot multicomponent reactions also present a promising avenue for the efficient construction of complex thiophene-phosphonate architectures. bohrium.com
In terms of material applications, the unique combination of a π-conjugated thiophene core and versatile phosphonate functionalities positions this compound as a promising candidate for a range of advanced materials. Its potential use in organic electronics, such as in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), is a significant area of future research. acs.orgresearchgate.net The phosphonate groups can be utilized to tune the electronic properties of the material and to anchor it to various surfaces, facilitating the fabrication of layered electronic devices.
Furthermore, the ability of phosphonic acids to interact with biological systems suggests potential applications in bioimaging and sensor development. researchgate.netnih.gov The thiophene core can act as a fluorophore, while the phosphonate groups can be functionalized to target specific biological molecules or ions. The development of water-soluble derivatives could further expand their utility in aqueous biological environments. beilstein-journals.org The inherent properties of polythiophenes in thermoelectric applications also suggest that polymers derived from this compound could be explored for their ability to convert heat into electricity. researchgate.net
Prospects for Interdisciplinary Research and Collaborative Initiatives
The multifaceted nature of this compound necessitates a highly interdisciplinary research approach. Collaborations between synthetic organic chemists, materials scientists, physicists, and biologists will be essential to fully realize the potential of this compound.
Chemistry and Materials Science: Joint efforts are needed to design and synthesize novel this compound derivatives with tailored electronic and optical properties. Materials scientists can then investigate the processing of these materials into thin films and devices, and characterize their performance. acs.orgresearchgate.net
Chemistry and Physics: Physicists can provide theoretical and experimental insights into the fundamental electronic processes occurring within these materials. This includes computational modeling of molecular orbitals and band structures, as well as advanced spectroscopic and microscopic characterization of thin films. acs.orgehu.es
Chemistry and Biology: The interface between this compound and biological systems is a fertile ground for collaboration. Chemists can design and synthesize biocompatible and functionalized derivatives, which biologists can then evaluate for applications in areas such as bioimaging, drug delivery, and biosensing. researchgate.netnih.gov
Coordination Chemistry and Engineering: The development of MOFs and coordination polymers based on this compound will benefit from collaborations between coordination chemists and chemical engineers. This will enable the design of materials with specific porosities and functionalities for applications in gas storage, catalysis, and separation technologies. beilstein-journals.org
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 2,5-Bis(phosphono)thiophene, and how can reaction conditions be optimized?
- Answer : The synthesis of phosphorylated thiophenes often involves cross-coupling reactions (e.g., Stille or Suzuki-Miyaura) using halogenated thiophene precursors and phosphonate reagents. For example, microwave-assisted Stille polymerization in anhydrous chlorobenzene has been effective for analogous thiophene derivatives, yielding high-purity products after Soxhlet washing . Optimizing solubility is critical; longer alkyl side chains improve solubility in organic solvents like chloroform, while shorter chains lead to precipitation. Reaction yields can exceed 90% under controlled microwave conditions .
Q. Which analytical techniques are essential for characterizing this compound purity and structural integrity?
- Answer : Key methods include:
- NMR Spectroscopy : Confirms molecular structure and substituent positioning.
- Elemental Analysis : Validates stoichiometric composition.
- UV-Vis and Fluorescence Spectroscopy : Assesses photophysical properties, critical for optoelectronic applications .
- High-Performance Liquid Chromatography (HPLC) : Determines purity, especially for intermediates.
These techniques are complemented by crystallographic data (e.g., SHELX refinement) for structural validation .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Answer : Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Avoid skin contact and inhalation of powders. Waste should be segregated and disposed via certified hazardous waste services. Storage conditions must adhere to stability guidelines, with degradation risks monitored over time .
Advanced Questions
Q. How can researchers resolve crystallographic data discrepancies in this compound derivatives?
- Answer : Discrepancies may arise from twinning, disordered solvent molecules, or non-ideal crystal packing. Employing the SHELX suite (e.g., SHELXL for refinement) allows robust handling of high-resolution or twinned data. For ambiguous cases, complementary techniques like powder XRD or DFT calculations can validate molecular orientations .
Q. What strategies improve solubility and processability of this compound in conjugated polymer synthesis?
- Answer : Solubility challenges are common with short alkyl chains. Strategies include:
- Side-Chain Engineering : Introducing branched or longer alkyl groups (e.g., 3,7-dimethyloctyl) enhances solubility .
- Microwave-Assisted Polymerization : Accelerates reaction kinetics, reducing side reactions.
- Co-Solvent Systems : Chlorobenzene/chloroform mixtures improve monomer dispersion. Post-polymerization Soxhlet extraction removes insoluble residues .
Q. How do the optoelectronic properties of this compound derivatives compare to non-phosphorylated analogs?
- Answer : Phosphono groups enhance electron-withdrawing capacity, lowering LUMO levels and improving charge transport in devices like organic photovoltaics (OPVs). For example, thiophene/phenylene co-oligomers exhibit herringbone crystal packing, which optimizes π-π stacking for efficient exciton diffusion . Comparative studies using cyclic voltammetry and time-resolved photoluminescence can quantify these effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
